molecular formula C21H19F3N2O6 B13436253 H-Tyr-AMC.TFA

H-Tyr-AMC.TFA

Cat. No.: B13436253
M. Wt: 452.4 g/mol
InChI Key: BQLMBPHHKCMKQE-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-AMC.TFA, also known as L-Tyrosine 7-amido-4-methylcoumarin trifluoroacetate, is a synthetic peptide derivative. It is commonly used in biochemical research, particularly in the study of enzyme activity and protein interactions. The compound is a substrate for various proteases, making it valuable in enzymatic assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-AMC.TFA typically involves the coupling of L-tyrosine with 7-amido-4-methylcoumarin (AMC) followed by trifluoroacetate (TFA) salt formation. The process begins with the protection of the amino group of L-tyrosine using a suitable protecting group such as Fmoc (9-fluorenylmethoxycarbonyl). The protected tyrosine is then coupled with AMC using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). After the coupling reaction, the protecting group is removed, and the product is treated with TFA to form the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-AMC.TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Tyr-AMC.TFA is widely used in scientific research due to its versatility:

    Chemistry: Used as a substrate in enzymatic assays to study protease activity.

    Biology: Helps in understanding protein-protein interactions and enzyme kinetics.

    Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.

    Industry: Employed in quality control processes for enzyme-based products .

Mechanism of Action

The primary mechanism of action of H-Tyr-AMC.TFA involves its hydrolysis by proteases. The enzyme cleaves the amide bond between tyrosine and AMC, releasing AMC, which is fluorescent. This fluorescence can be measured to determine enzyme activity. The molecular targets are the active sites of proteases, and the pathway involves the catalytic mechanism of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-AMC: Similar to H-Tyr-AMC.TFA but without the trifluoroacetate group.

    H-Tyr-pNA: L-Tyrosine 4-nitroanilide, another substrate for proteases but with a different chromogenic group.

    H-Tyr-AMC.HCl: The hydrochloride salt form of H-Tyr-AMC

Uniqueness

This compound is unique due to its trifluoroacetate group, which can influence its solubility and stability. The presence of AMC allows for easy detection of enzymatic activity through fluorescence, making it a valuable tool in biochemical assays .

Properties

Molecular Formula

C21H19F3N2O6

Molecular Weight

452.4 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H18N2O4.C2HF3O2/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12;3-2(4,5)1(6)7/h2-8,10,16,22H,9,20H2,1H3,(H,21,24);(H,6,7)/t16-;/m0./s1

InChI Key

BQLMBPHHKCMKQE-NTISSMGPSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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